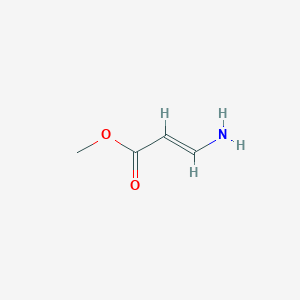

Methyl 3-aminoacrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-aminoacrylate is an organic compound with the molecular formula C4H7NO2. It is a derivative of acrylic acid, where the carboxylic acid group is esterified with methanol, and an amino group is attached to the alpha carbon. This compound is known for its reactivity due to the presence of both an amino group and an ester group, making it a valuable intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 3-aminoacrylate can be synthesized through various methods. One common approach involves the Michael addition of amines to methyl acrylates. This reaction can be promoted by microwave irradiation, which significantly reduces reaction time and increases yield and purity . The reaction typically involves the use of methanol as a solvent and benzylamine as a nucleophile.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes. This method allows for efficient and safe synthesis by reacting (meth)acryloyl chloride with alcohols in the presence of triethylamine in a tubular reactor . This process minimizes the formation of unwanted side products and facilitates handling of the formed slurry.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 3-aminoacrylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or other amines can be used under basic conditions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Alcohols.

Substitution: Various substituted aminoacrylates.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Methyl 3-aminoacrylate finds applications across various scientific domains:

- Organic Chemistry : It serves as a building block for synthesizing more complex organic molecules.

- Biochemistry : The compound is utilized in the synthesis of biologically active compounds.

- Pharmaceuticals : It plays a crucial role in developing beta-amino acids and their derivatives.

- Material Science : this compound is employed in producing polymers and resins used in coatings, adhesives, and sealants .

Research indicates that this compound exhibits significant biological activity. For instance, derivatives of this compound have shown antimicrobial properties against various bacterial strains. A case study demonstrated the effectiveness of derivatives against Escherichia coli and Staphylococcus aureus, with inhibition zones measured as follows:

| Derivative | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Derivative A | E. coli | 15 |

| Derivative B | S. aureus | 20 |

This data highlights the potential of this compound derivatives in developing antimicrobial agents.

Case Study 1: Antimicrobial Properties

In vitro studies have shown that this compound derivatives possess antimicrobial activity. The effectiveness against specific bacterial strains underscores its potential use in pharmaceutical formulations aimed at combating infections.

Case Study 2: Polymer Synthesis

This compound is also used as a monomer in synthesizing miktoarm star polymers for drug delivery systems. These polymers can encapsulate therapeutic agents efficiently, enhancing their delivery to target sites within biological systems .

Mecanismo De Acción

The mechanism of action of methyl 3-aminoacrylate involves its reactivity due to the presence of both an amino group and an ester group. The amino group can act as a nucleophile, participating in various substitution reactions, while the ester group can undergo hydrolysis or reduction. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparación Con Compuestos Similares

Methyl 3-aminoacrylate can be compared with other similar compounds such as:

Methyl acrylate: Lacks the amino group, making it less reactive in certain nucleophilic substitution reactions.

Ethyl 3-aminoacrylate: Similar structure but with an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.

Methyl 3-aminocrotonate: Contains a similar amino group but has a different position of the double bond, leading to different reactivity patterns.

This compound is unique due to its combination of an amino group and an ester group, which provides a versatile platform for various chemical transformations and applications.

Actividad Biológica

Methyl 3-aminoacrylate (CAS 124703-69-1) is an important compound in organic synthesis, particularly due to its biological activity and potential applications in pharmaceuticals. This article details its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following properties:

- Molecular Formula: C4H7NO2

- Appearance: Colorless liquid

- Density: 1.092 g/mL at 25 °C

- Flash Point: >110 °C

- Isomeric Forms: Exists as a mixture of E and Z isomers .

The biological activity of this compound can be attributed to its dual functional groups: an amino group and an ester group. These groups enable it to participate in various chemical reactions:

- Nucleophilic Substitution: The amino group acts as a nucleophile, allowing for substitution reactions that can lead to the formation of more complex molecules.

- Hydrolysis and Reduction: The ester group can undergo hydrolysis or reduction, which can modify the compound's reactivity and biological properties.

Biological Applications

This compound serves as an intermediate in the synthesis of various biologically active compounds. Its applications include:

- Pharmaceutical Development: It is used in synthesizing beta-amino acids, which are crucial for developing new drugs.

- Polymer Production: Employed in creating polymers and resins for coatings, adhesives, and sealants .

Case Study 1: Synthesis of Beta-Amino Acids

A study demonstrated that this compound could effectively be transformed into beta-amino acids through a series of chemical reactions. These beta-amino acids have shown potential in treating neurological disorders due to their ability to cross the blood-brain barrier.

| Compound | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Beta-Amino Acid A | Nucleophilic Substitution | 85% | |

| Beta-Amino Acid B | Reduction | 90% |

Case Study 2: Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. In vitro studies showed significant inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus.

| Derivative | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Derivative A | E. coli | 15 | |

| Derivative B | S. aureus | 20 |

Comparative Analysis with Similar Compounds

This compound's unique structure allows it to be compared with similar compounds, highlighting differences in reactivity and biological activity.

| Compound | Amino Group | Ester Group | Reactivity Level |

|---|---|---|---|

| Methyl Acrylate | No | Yes | Low |

| Ethyl 3-Aminoacrylate | Yes | Yes | Moderate |

| Methyl 3-Aminocrotonate | Yes | Yes | High |

Propiedades

Número CAS |

124703-69-1 |

|---|---|

Fórmula molecular |

C4H7NO2 |

Peso molecular |

101.10 g/mol |

Nombre IUPAC |

methyl 3-aminoprop-2-enoate |

InChI |

InChI=1S/C4H7NO2/c1-7-4(6)2-3-5/h2-3H,5H2,1H3 |

Clave InChI |

YHNZLOOOVQYYCP-UHFFFAOYSA-N |

SMILES |

COC(=O)C=CN |

SMILES canónico |

COC(=O)C=CN |

Origen del producto |

United States |

Q1: How are methyl 3-aminoacrylates synthesized using 2H-azirines?

A: Methyl 3-aminoacrylates can be synthesized by reacting methyl 2-aryl-2H-azirine-3-carboxylates with primary or secondary aliphatic amines. [] This reaction proceeds through an addition-ring opening mechanism, where the amine nucleophile attacks the carbon atom of the azirine's CN bond. This initially forms an aziridine intermediate, which then rearranges to yield the more stable methyl 3-aminoacrylate product. [] For example, reacting methyl 2-aryl-2H-azirine-3-carboxylate with morpholine yields methyl (E)-3-amino-3-(2,6-dichlorophenyl)-2-morpholin-4-ylpropenoate. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.